molecular formula C12H16BrNO2 B14844206 5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine

5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine

Cat. No.: B14844206
M. Wt: 286.16 g/mol
InChI Key: IQUZPMXVXNIWDE-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16BrNO2 It is a pyridine derivative that features bromine, tert-butoxy, and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine typically involves the bromination of a pyridine derivative followed by the introduction of tert-butoxy and cyclopropoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. Subsequent reactions with tert-butyl alcohol and cyclopropyl alcohol under appropriate conditions yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups on the pyridine ring can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

IQUZPMXVXNIWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)Br

Origin of Product

United States

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